2-Bromo-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one
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Overview
Description
2-Bromo-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one is an organic compound that features a bromine atom, a chlorophenyl group, and an amino group attached to a cyclohexenone ring
Preparation Methods
The synthesis of 2-Bromo-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexenone, 4-chloroaniline, and bromine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as dichloromethane or ethanol.
Synthetic Route: The process involves the bromination of cyclohexenone followed by the nucleophilic substitution of the bromine atom with 4-chloroaniline.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Bromo-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate.
Scientific Research Applications
2-Bromo-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways.
Comparison with Similar Compounds
2-Bromo-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one can be compared with similar compounds such as:
2-Bromo-3-((4-fluorophenyl)amino)cyclohex-2-EN-1-one: This compound has a fluorine atom instead of chlorine, which may alter its reactivity and biological activity.
2-Bromo-3-((4-methylphenyl)amino)cyclohex-2-EN-1-one: The presence of a methyl group can affect the compound’s steric and electronic properties.
2-Bromo-3-((4-nitrophenyl)amino)cyclohex-2-EN-1-one: The nitro group introduces additional electron-withdrawing effects, potentially changing the compound’s behavior in chemical reactions.
Properties
IUPAC Name |
2-bromo-3-(4-chloroanilino)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClNO/c13-12-10(2-1-3-11(12)16)15-9-6-4-8(14)5-7-9/h4-7,15H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMHYYPDNMPFJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)Br)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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